molecular formula C11H14I2N2O2 B14684095 Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide CAS No. 27016-44-0

Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide

Cat. No.: B14684095
CAS No.: 27016-44-0
M. Wt: 460.05 g/mol
InChI Key: DCYXZHYPSGTRTB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoic acid core substituted with butoxy and diiodo groups, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid as the starting material.

    Substitution Reaction: The benzoic acid undergoes a substitution reaction to introduce the butoxy group at the 4-position. This can be achieved using butanol in the presence of an acid catalyst.

    Iodination: The next step involves the iodination of the benzoic acid derivative to introduce iodine atoms at the 3 and 5 positions. This can be done using iodine and an oxidizing agent such as hydrogen peroxide.

    Hydrazide Formation: Finally, the compound is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The butoxy and diiodo groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The butoxy and diiodo groups may enhance the compound’s lipophilicity and facilitate its interaction with cell membranes.

Comparison with Similar Compounds

Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide can be compared with other similar compounds such as:

    Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: This compound has hydroxy and methoxy groups instead of butoxy and diiodo groups, leading to different chemical properties and biological activities.

    Benzoic acid, 4-hydroxy-3,5-dimethoxy-:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

27016-44-0

Molecular Formula

C11H14I2N2O2

Molecular Weight

460.05 g/mol

IUPAC Name

4-butoxy-3,5-diiodobenzohydrazide

InChI

InChI=1S/C11H14I2N2O2/c1-2-3-4-17-10-8(12)5-7(6-9(10)13)11(16)15-14/h5-6H,2-4,14H2,1H3,(H,15,16)

InChI Key

DCYXZHYPSGTRTB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C(=O)NN)I

Origin of Product

United States

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